2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-bis(2,4-dihydroxyphenyl)-1,3,5-triazine
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Description
2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-bis(2,4-dihydroxyphenyl)-1,3,5-triazine is a chemical compound that has been studied extensively in recent years due to its potential applications in various scientific fields. It is a member of the triazine family of compounds, which are known for their stability, low toxicity, and ability to form strong complexes with other molecules.
Scientific Research Applications
Synthesis and Reactivity Studies :
- Pyrrolo[1,2-a][1,3,5]triazines, which include the compound , have been synthesized from 3,4-disubstituted 2-aminopyrroles. These compounds exhibit interesting chemical properties due to the presence of electron-withdrawing groups (Traynor & Wibberley, 1974).
Reactivity in O-Benzylating Agents :
- Studies have shown the effectiveness of certain triazine derivatives as O-benzylating agents, indicating their potential in organic synthesis and chemical transformations (Fujita, Hayakawa, & Kunishima, 2015).
Crystallographic Analysis :
- New triazine derivatives have been synthesized and characterized using crystallographic methods, revealing their complex molecular structures and potential applications in material science (Patricio-Rangel et al., 2020).
Nucleic Acid Binding Studies :
- Diaryltriazines, including similar triazine compounds, have been found to bind strongly to DNA and RNA model sequences, suggesting their potential application in biochemistry and pharmacology (Spychała et al., 1994).
Polymer Synthesis :
- Star-shaped thiophene and pyrrole functionalized monomers, including triazine derivatives, have been synthesized and found to have unique optoelectrochemical properties. These compounds are useful in the development of advanced materials and electronic devices (Ak & Toppare, 2009).
Antimicrobial Activity :
- Pyrazole-containing s-triazine derivatives have shown antimicrobial and antifungal activities, indicating their potential use in medical and pharmaceutical applications (Sharma et al., 2017).
properties
IUPAC Name |
4-[4-(1-benzylpyrrol-2-yl)-6-(2,4-dihydroxyphenyl)-1,3,5-triazin-2-yl]benzene-1,3-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O4/c31-17-8-10-19(22(33)13-17)24-27-25(20-11-9-18(32)14-23(20)34)29-26(28-24)21-7-4-12-30(21)15-16-5-2-1-3-6-16/h1-14,31-34H,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTSKSHPDKEBSJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC=C2C3=NC(=NC(=N3)C4=C(C=C(C=C4)O)O)C5=C(C=C(C=C5)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60694742 |
Source
|
Record name | 4,4'-[6-(1-Benzyl-1H-pyrrol-2-yl)-1,3,5-triazine-2,4(1H,3H)-diylidene]bis(3-hydroxycyclohexa-2,5-dien-1-one) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60694742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-bis(2,4-dihydroxyphenyl)-1,3,5-triazine | |
CAS RN |
916334-62-8 |
Source
|
Record name | 4,4'-[6-(1-Benzyl-1H-pyrrol-2-yl)-1,3,5-triazine-2,4(1H,3H)-diylidene]bis(3-hydroxycyclohexa-2,5-dien-1-one) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60694742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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